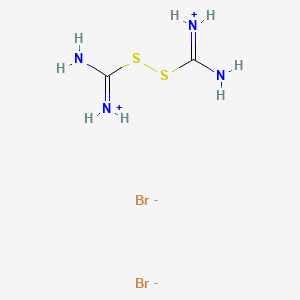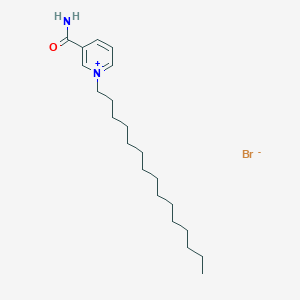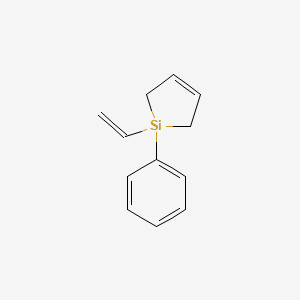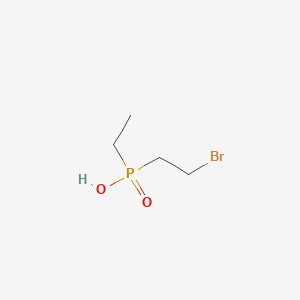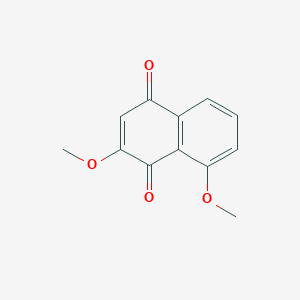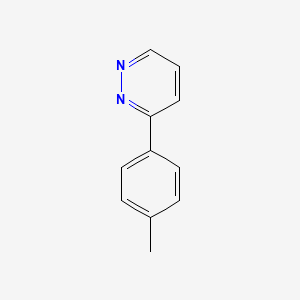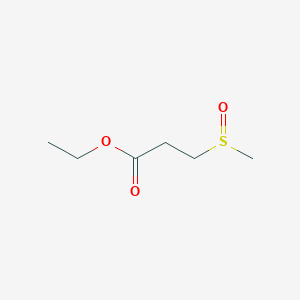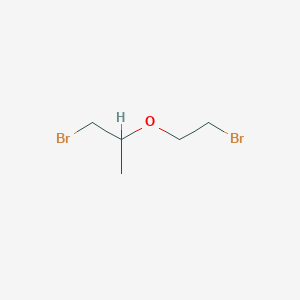
Propane, 1-bromo-2-(2-bromoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1-bromo-2-(2-bromoethoxy)- is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, which means it contains both bromine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane, 1-bromo-2-(2-bromoethoxy)- can be synthesized through the reaction of 1,2-dibromoethane with propylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom in 1,2-dibromoethane is replaced by the propylene oxide moiety, forming the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Propane, 1-bromo-2-(2-bromoethoxy)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the major products.
Oxidation: Carbonyl compounds such as aldehydes and ketones are formed.
Scientific Research Applications
Propane, 1-bromo-2-(2-bromoethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of propane, 1-bromo-2-(2-bromoethoxy)- involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The ether group can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but contains a methoxy group instead of a bromo group.
1-Bromo-2-methylpropane: Contains a methyl group instead of the bromoethoxy group.
1-Bromopropane: A simpler structure with only one bromine atom.
Uniqueness
Propane, 1-bromo-2-(2-bromoethoxy)- is unique due to the presence of both bromine and ether functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
52250-76-7 |
|---|---|
Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxy)propane |
InChI |
InChI=1S/C5H10Br2O/c1-5(4-7)8-3-2-6/h5H,2-4H2,1H3 |
InChI Key |
GMBJMUXHZUREOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


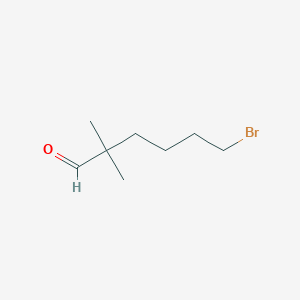
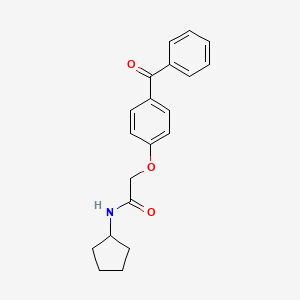
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)



